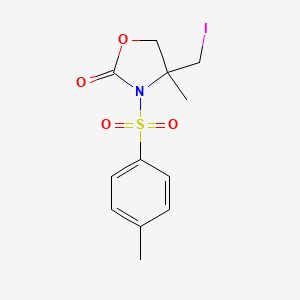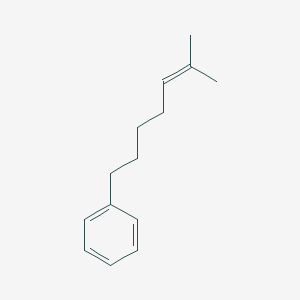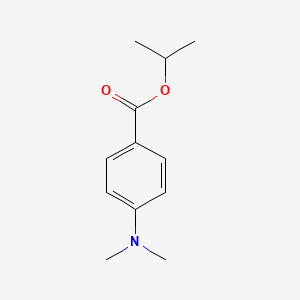
2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione is an organophosphorus compound characterized by its unique thiaphosphirane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with diphenylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiaphosphirane ring.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace one of the phenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under mild to moderate heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved ring products.
Substitution: Phosphorus-nucleophile adducts.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Potential use in studying enzyme mechanisms that involve phosphorus-sulfur bonds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological thiols.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione involves its ability to interact with nucleophiles, particularly thiols and amines. The thiaphosphirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as a source of phosphorus and sulfur.
Comparison with Similar Compounds
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl isocyanate
- Diphenylphosphine sulfide
Comparison:
- 2,6-Dimethylphenyl isothiocyanate and 2,6-Dimethylphenyl isocyanate are similar in that they contain the 2,6-dimethylphenyl group, but they differ in their functional groups (isothiocyanate vs. isocyanate vs. thiaphosphirane).
- Diphenylphosphine sulfide shares the diphenylphosphine moiety but lacks the thiaphosphirane ring structure, making it less reactive towards nucleophiles.
Properties
CAS No. |
95851-00-6 |
|---|---|
Molecular Formula |
C21H19PS2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-3,3-diphenyl-2-sulfanylidene-1,2λ5-thiaphosphirane |
InChI |
InChI=1S/C21H19PS2/c1-16-10-9-11-17(2)20(16)22(23)21(24-22,18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI Key |
PKLCCYQJNQOKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P2(=S)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)


![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)



![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)



![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)

